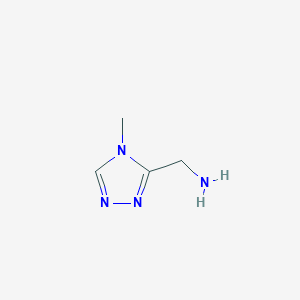

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methyl-1,2,4-triazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-8-3-6-7-4(8)2-5/h3H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTOVFBEQFGLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617667 | |

| Record name | 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145942-99-0 | |

| Record name | 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methyl-4H-1,2,4-triazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine chemical properties

Technical Guide: (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a specific chemical entity for which extensive, publicly available experimental data is limited. This guide synthesizes available information, predicted data from computational models, and established chemical principles for structurally related 1,2,4-triazole derivatives to provide a comprehensive overview for research and development purposes.

Core Chemical Properties

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the N4 position and a methanamine group at the C3 position. The presence of the triazole ring, a common scaffold in medicinal chemistry, and the primary amine group suggests potential applications as a building block in the synthesis of more complex molecules with biological activity.

Physicochemical Data

The following table summarizes key quantitative data for this compound. Experimental values are cited where available; much of the data is derived from computational predictions due to the limited published experimental work on this specific molecule.

| Property | Value (Predicted unless stated) | Source |

| Molecular Formula | C4H8N4 | - |

| Molecular Weight | 112.13 g/mol | - |

| CAS Number | 119842-33-8 | |

| Appearance | Predicted: Solid | - |

| Melting Point | Not available | - |

| Boiling Point | 258.7 °C at 760 mmHg (Predicted) | |

| pKa (most basic) | 8.36 (Predicted) | - |

| LogP | -0.96 (Predicted) | |

| Water Solubility | High (Predicted) | - |

| Refractive Index | 1.56 (Predicted) | |

| Density | 1.25 g/cm³ (Predicted) |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following are predicted spectral characteristics based on its structure:

-

¹H NMR: Protons on the aminomethyl group would likely appear as a singlet around 3.8-4.0 ppm. The N-methyl protons would be a singlet around 3.5-3.7 ppm. The C5-proton on the triazole ring would be a singlet around 8.0-8.5 ppm. The amine protons would be a broad singlet, with its chemical shift dependent on solvent and concentration.

-

¹³C NMR: The carbon of the aminomethyl group would be expected around 40-45 ppm. The N-methyl carbon would appear around 30-35 ppm. The triazole ring carbons would have signals in the 140-160 ppm range.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching of the primary amine around 3300-3500 cm⁻¹ (likely two bands), C-H stretching around 2800-3000 cm⁻¹, and C=N stretching of the triazole ring around 1600-1650 cm⁻¹.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of substituted 1,2,4-triazoles. A common approach involves the cyclization of a thiosemicarbazide derivative followed by desulfurization.

Proposed Synthetic Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 1-(Aminoacetyl)-4-methylthiosemicarbazide

-

Dissolve 1 equivalent of glycine methyl ester hydrochloride in a suitable solvent like dichloromethane (DCM).

-

Add 2.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA), and stir at 0 °C for 15 minutes.

-

Add 1.1 equivalents of thiophosgene dropwise and stir the reaction mixture at room temperature for 2-3 hours.

-

In a separate flask, dissolve 1 equivalent of methylhydrazine in DCM.

-

Slowly add the methylhydrazine solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiosemicarbazide.

Step 2: Cyclization to 4-Methyl-3-thioxo-3,4-dihydro-1,2,4-triazol-5-yl)methanamine

-

Reflux the crude thiosemicarbazide from Step 1 in a 2M solution of sodium hydroxide for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., 2M HCl) to precipitate the triazole product.

-

Filter the precipitate, wash with cold water, and dry to obtain the thione intermediate.

Step 3: Desulfurization to this compound

-

Suspend the thione intermediate from Step 2 in a suitable solvent (e.g., ethanol).

-

Add an excess of Raney nickel (previously washed with the solvent).

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

Filter the hot reaction mixture through a pad of Celite to remove the Raney nickel.

-

Wash the Celite pad with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to yield pure this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the primary amine and the 1,2,4-triazole ring.

-

Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and reductive amination. This makes it a useful building block for introducing the 4-methyl-1,2,4-triazole moiety into larger molecules.

-

Triazole Ring: The 1,2,4-triazole ring is generally stable to a wide range of chemical conditions. The nitrogen atoms can act as ligands for metal coordination.

Given that the 1,2,4-triazole core is present in numerous antifungal, antiviral, and anticancer agents, this compound could serve as a key intermediate in the synthesis of novel therapeutic candidates.

Visualized Workflows and Pathways

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: General workflow for synthesis and characterization.

Potential Signaling Pathway Interaction (Hypothetical)

As the specific biological targets of this compound are not established, the following diagram illustrates a hypothetical mechanism of action where a derivative of this compound acts as an inhibitor of a kinase signaling pathway, a common target for triazole-containing drugs.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Technical Guide: (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine and related 1,2,4-triazole compounds, which are of significant interest in medicinal chemistry and drug development. Due to the limited availability of public data on the specific compound this compound, this guide also includes information on its structural analogs and derivatives to provide a broader context for research and development.

Chemical Identity and Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound | Not Found | C₄H₈N₄ | 112.13 | Biochemical for proteomics research.[1] |

| 1-(4H-1,2,4-Triazol-3-yl)methanamine | Not Found (CBNumber: CB51497224) | C₃H₆N₄ | 98.11 | A structural analog lacking the N-methyl group.[2] |

| (1H-1,2,3-Triazol-4-yl)methanamine hydrochloride | 118724-05-3 | C₃H₆N₄·HCl | 134.57 | An isomeric amine with a 1,2,3-triazole core.[3] |

| 4-Methyl-4H-1,2,4-triazole-3-thiol | 24854-43-1 | C₃H₅N₃S | 115.16 | A potential precursor or related compound.[4] |

Synthesis of 4-Methyl-1,2,4-triazol-3-yl Derivatives

The synthesis of derivatives containing the 4-methyl-1,2,4-triazol-3-yl moiety is crucial for exploring their therapeutic potential. A representative synthetic pathway for obtaining an amine derivative is outlined below.[5]

Experimental Protocol: Synthesis of a (4-Methyl-4H-1,2,4-triazol-3-yl)-containing Amine

This protocol describes a multi-step synthesis starting from a precursor to form the triazole ring, followed by functional group manipulations to yield the target amine. The synthesis of a related amine 6 has been described as a starting material for further derivatization.[5] The general steps involved in the formation of a substituted this compound derivative are as follows:

-

Hydrazinolysis: A suitable starting material is refluxed with aqueous hydrazine (N₂H₄) in ethanol for 8 hours.

-

Thiocarbamoyl Formation: The product from the previous step is reacted with methyl isothiocyanate (MeNCS) in ethanol under reflux for 2 hours.

-

Cyclization: The resulting thiourea derivative is cyclized by refluxing with a saturated aqueous solution of potassium carbonate (K₂CO₃) for 8 hours to form the 4-methyl-1,2,4-triazole-thiol.

-

Desulfurization/Reduction: The thiol group is removed and a nitro group on a different part of the molecule is reduced using Raney Ni in ethanol under reflux for 12 hours to yield the amine.

The following diagram illustrates a generalized workflow for the synthesis of such derivatives.

Biological Activities and Therapeutic Potential

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] These activities are often attributed to the ability of the triazole ring to participate in hydrogen bonding and other interactions with biological targets.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the potent antimicrobial and antifungal properties of 1,2,4-triazole derivatives.[7][8] Some compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans.[6][7] The minimum inhibitory concentration (MIC) values for some methylene-4H-1,2,4-triazole derivatives have been reported in the range of 31.3 to 500 µg/mL.[7]

Antitubercular Activity

Derivatives of 4-methyl-4H-1,2,4-triazole have been identified as promising leads for the development of new antitubercular agents.[5] For instance, a compound incorporating this moiety was found to have MICs ranging from 0.0124 to 0.0441 μg/mL against multi-resistant strains of Mycobacterium tuberculosis.[5]

Antiviral and Anticancer Properties

The 1,2,4-triazole core is present in several clinically used antiviral and antifungal drugs.[9] Research has also explored the potential of these compounds as antiviral and anticancer agents.[9] The diverse pharmacological activities make this class of compounds a fertile ground for the discovery of new therapeutic agents.[9]

Other Biological Activities

Beyond antimicrobial and anticancer effects, 1,2,4-triazole derivatives have been investigated for a variety of other biological properties, including anti-inflammatory and antioxidant activities.[6][8]

The following diagram illustrates the diverse biological activities associated with the 1,2,4-triazole scaffold.

Future Directions

The versatility of the 1,2,4-triazole scaffold continues to make it an attractive target for synthetic and medicinal chemists. Future research will likely focus on:

-

The development of more efficient and greener synthetic methodologies for 1,2,4-triazole derivatives.[10]

-

Exploration of the structure-activity relationships to design more potent and selective therapeutic agents.

-

Investigation of novel biological targets for this class of compounds.

References

- 1. scbt.com [scbt.com]

- 2. 1-(4H-1,2,4-TRIAZOL-3-YL)METHANAMINE [chemicalbook.com]

- 3. (1H-1,2,3-Triazol-4-yl)methanamine hydrochloride | 118724-05-3 | FT31010 [biosynth.com]

- 4. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The document details plausible synthetic pathways, experimental protocols for key transformations, and relevant quantitative data.

Introduction

This compound is a key intermediate characterized by a 4-methyl-1,2,4-triazole core appended with a methanamine group at the 3-position. This structural motif is of significant interest in the design of novel therapeutic agents due to the diverse biological activities associated with the 1,2,4-triazole scaffold. This guide outlines three potential synthetic strategies for the preparation of this target molecule, supported by literature precedents for analogous transformations.

Synthetic Strategies

Two primary retrosynthetic disconnections are considered for the synthesis of the target compound, leading to three potential forward synthetic routes. The key intermediates identified are 4-methyl-4H-1,2,4-triazole-3-thiol, 4-methyl-4H-1,2,4-triazole-3-carbonitrile, and 4-methyl-4H-1,2,4-triazole-3-carbaldehyde.

Elucidation of the Chemical Structure: A Technical Guide to (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines a predictive approach based on established chemical principles and spectroscopic data from closely related analogs. It serves as a roadmap for the synthesis, purification, and detailed characterization of the title compound.

Predicted Physicochemical Properties and Structure

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the N4 position and a methanamine group at the C3 position. Its molecular formula is C4H8N4, with a corresponding molecular weight of 112.13 g/mol [1].

Structural Diagram:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound involves the reduction of a suitable precursor, such as 4-methyl-4H-1,2,4-triazole-3-carbaldehyde. This aldehyde can be synthesized through established methods for triazole chemistry. The final reduction step to the amine can be achieved using a standard reducing agent.

Synthesis Workflow Diagram:

References

An In-depth Technical Guide to 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide synthesizes information from closely related 4-methyl-1,2,4-triazole derivatives and general principles of triazole chemistry to present a thorough technical profile.

Chemical Identity and Properties

The IUPAC name for the compound is 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine .

Table 1: Physicochemical Properties (Predicted and Inferred)

| Property | Value | Source/Method |

| Molecular Formula | C₄H₈N₄ | - |

| Molecular Weight | 112.14 g/mol | - |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in water and polar organic solvents (predicted) | Inferred from the presence of the amine group |

| pKa | Not available | - |

Synthesis and Experimental Protocols

Synthesis of the 4-Methyl-1,2,4-triazole Core

The synthesis of the core triazole structure can be achieved through a multi-step process starting from a suitable precursor.

Experimental Protocol:

-

Step 1: Formation of a Thiosemicarbazide Derivative: A starting material, such as a methyl-substituted hydrazine, is reacted with methyl isothiocyanate in ethanol and refluxed for several hours.

-

Step 2: Cyclization: The resulting thiosemicarbazide is cyclized by refluxing in an aqueous solution of a suitable base, such as potassium carbonate.

-

Step 3: Functional Group Interconversion: Further chemical modifications may be necessary to introduce the desired functional group at the 3-position of the triazole ring, which will serve as a precursor to the methanamine group. This could involve reactions to introduce a nitrile or a protected hydroxymethyl group.

Introduction of the Methanamine Group

The final step involves the conversion of the functional group at the 3-position to a methanamine.

Experimental Protocol:

-

Reduction of a Nitrile: If a nitrile group was introduced at the 3-position, it can be reduced to the corresponding primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

-

Conversion from a Halomethyl Group: Alternatively, if a halomethyl group (e.g., bromomethyl) is present at the 3-position, the methanamine can be introduced via a Gabriel synthesis or by direct reaction with ammonia or a protected amine equivalent, followed by deprotection.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine.

Biological Activities and Potential Applications

While specific biological data for 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is not available, the 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities.

Table 2: Potential Biological Activities of 1,2,4-Triazole Derivatives

| Activity | Description | Representative Examples |

| Antifungal | Inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. | Fluconazole, Itraconazole |

| Antitubercular | Some 4-methyl-1,2,4-triazol-3-yl derivatives have shown activity against Mycobacterium tuberculosis.[1] | Investigational compounds |

| Anticancer | Various derivatives have demonstrated cytotoxic effects against different cancer cell lines. | Investigational compounds |

| Antimicrobial | Broad-spectrum activity against various bacteria. | Investigational compounds |

| Antiviral | Inhibition of viral replication. | Ribavirin (a triazole carboxamide) |

Potential Signaling Pathways

The mechanism of action of 1,2,4-triazole derivatives is highly dependent on their specific structure and the biological target they interact with.

-

Inhibition of Lanosterol 14α-Demethylase (CYP51): In fungi, triazole antifungals bind to the heme iron in the active site of CYP51, preventing the demethylation of lanosterol, a key step in the synthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane, leading to cell death.

Diagram 2: Generalized Antifungal Mechanism of Triazoles

Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.

Experimental Workflow for Biological Evaluation

The biological activity of a novel compound like 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine would typically be assessed through a series of in vitro and in vivo assays.

Diagram 3: General Workflow for Biological Activity Screening

Caption: A typical workflow for the preclinical evaluation of a new chemical entity.

Conclusion

1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is a small molecule with potential for further investigation in drug discovery, given the well-documented and diverse biological activities of the 1,2,4-triazole class of compounds. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis and potential biological evaluation based on the extensive research on related structures. Further research is warranted to synthesize this compound and explore its physicochemical properties and biological activity profile.

References

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine molecular weight

An In-depth Technical Guide to (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the 1,2,4-triazole class. Due to the limited publicly available data on this specific molecule, this guide also incorporates information on closely related analogs and the broader 1,2,4-triazole scaffold to provide a thorough understanding of its chemical and biological context. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.

Molecular and Physicochemical Properties

This compound is a small molecule featuring a central 1,2,4-triazole ring substituted with a methyl group and a methanamine group. Its fundamental molecular properties are summarized below.

| Property | Value | Citation |

| Molecular Formula | C4H8N4 | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Property | Value for 4-Methyl-4H-1,2,4-triazole-3-thiol | Citation |

| Molecular Formula | C3H5N3S | [2] |

| Molecular Weight | 115.16 g/mol | [2] |

| Physical Form | Solid | [2] |

| Melting Point | 165-169 °C | [2] |

| Boiling Point | 135.3 °C | [3] |

| Density | 1.44 g/cm³ | [3] |

| Flash Point | 35.6 °C | [3] |

| Solubility | Acetone: 2.5% | [2] |

Synthesis and Experimental Protocols

The synthesis of 4-substituted-1,2,4-triazole derivatives is well-documented in the chemical literature. A general synthetic workflow for creating derivatives of the (4-methyl-4H-1,2,4-triazol-3-yl) core has been described, which can be adapted for the synthesis of this compound.

General Synthesis of 4-Methyl-1,2,4-triazol-3-yl Derivatives

A representative synthetic scheme for obtaining a 4-methyl-1,2,4-triazol-3-yl core is outlined below.[4] This multi-step process typically starts from a hydrazine precursor.

Experimental Protocol:

-

Step 1: Hydrazide Formation: A starting ester is reacted with hydrazine hydrate (64% aq.) in ethanol and refluxed for 8 hours to yield the corresponding hydrazide.

-

Step 2: Thiosemicarbazide Formation: The resulting hydrazide is then treated with methyl isothiocyanate (MeNCS) in ethanol and refluxed for 2 hours.

-

Step 3: Triazole Ring Closure: The intermediate from the previous step is cyclized by refluxing with a saturated aqueous solution of potassium carbonate (K2CO3) for 8 hours to form the 4-methyl-4H-1,2,4-triazole-3-thiol.

-

Step 4: Desulfurization/Amine Formation: The thiol group can be removed and converted to an amine through reductive desulfurization using a catalyst such as Raney Nickel in ethanol under reflux for 12 hours.[4] Further modifications can then be made to the resulting amine.

Biological Activities

The 1,2,4-triazole nucleus is a key pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities. While specific bioactivity data for this compound is limited, the broader class of compounds exhibits significant therapeutic potential.

| Biological Activity | Description | Citations |

| Antifungal | This is one of the most well-known activities of triazoles. Drugs like fluconazole and itraconazole are potent inhibitors of fungal ergosterol biosynthesis.[5] | [5] |

| Antibacterial | Various 1,2,4-triazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including strains like S. aureus, E. coli, and P. aeruginosa.[5][6] | [5][6] |

| Antitubercular | A derivative containing the 4-methyl-4H-1,2,4-triazol-3-yl moiety has been identified as a potent lead compound against multi-drug resistant strains of Mycobacterium tuberculosis.[4] | [4] |

| Anticancer | Certain 1,2,4-triazole-containing hydrazide-hydrazones have demonstrated antiproliferative activity against various cancer cell lines.[5] | [5] |

| Anticonvulsant | The triazole scaffold is present in several anticonvulsant drugs, indicating its potential for targeting the central nervous system.[5] | [5] |

| Anti-inflammatory | Some 1,2,4-triazole thiones have shown significant anti-inflammatory activity.[7] | [7] |

| Antiviral | The 1,2,4-triazole ring is a component of some antiviral medications.[5] | [5] |

Mechanism of Action: Antifungal Activity

The most well-characterized mechanism of action for 1,2,4-triazole-based antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, triazole antifungals disrupt the integrity of the fungal cell membrane, leading to cell growth arrest and death.

Conclusion

This compound belongs to a class of compounds with immense therapeutic potential. While data on this specific molecule is sparse, the broader family of 1,2,4-triazole derivatives has a rich history in medicinal chemistry, demonstrating a wide range of biological activities. The established synthetic routes and well-understood antifungal mechanism of action provide a solid foundation for further research and development of novel therapeutics based on this versatile scaffold. This guide serves as a foundational resource for professionals engaged in the exploration and application of 1,2,4-triazole chemistry in drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 1,2,4-triazole moiety in numerous pharmacologically active compounds. Understanding its solubility in organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility testing. Due to the absence of specific published quantitative solubility data for this compound, this guide focuses on theoretical considerations and a generalized experimental approach.

Introduction

The 1,2,4-triazole nucleus is a key structural motif in a wide array of therapeutic agents, exhibiting diverse biological activities. The substituent groups on the triazole ring play a crucial role in modulating the physicochemical properties of the molecule, including its solubility, which in turn influences its bioavailability and efficacy. This compound combines the features of a methylated 1,2,4-triazole ring with a primary aminomethyl group, suggesting a unique solubility profile. This document aims to provide a foundational understanding for researchers working with this compound.

Predicted Solubility Profile

In the absence of specific experimental data, the solubility of this compound in various organic solvents can be predicted based on its structural features:

-

Polarity: The presence of the triazole ring with three nitrogen atoms and a primary amine group (-CH₂NH₂) imparts significant polarity to the molecule. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons of the amine group can act as hydrogen bond donors.

-

Hydrogen Bonding: The ability to form hydrogen bonds suggests that this compound is likely to be more soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., dimethylformamide, dimethyl sulfoxide).

-

Methyl Group: The N-methyl group slightly increases the lipophilicity of the molecule compared to its unsubstituted counterpart.

-

Expected Solubility Trend:

-

High Solubility: Expected in highly polar solvents like water, methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

Moderate Solubility: Potentially observed in solvents of intermediate polarity such as acetonitrile, acetone, and ethyl acetate.

-

Low to Insoluble: Expected in nonpolar solvents like hexane, toluene, and diethyl ether.

-

It is important to note that these are qualitative predictions. Quantitative determination through experimental analysis is essential for accurate solubility data.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method, followed by a suitable analytical technique for quantification.

3.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) if the compound is volatile and thermally stable.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, using the determined concentration and the dilution factor.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.88 | < 0.1 | < 0.001 |

| Toluene | 2.38 | 0.5 | 0.005 |

| Diethyl Ether | 4.34 | 1.2 | 0.012 |

| Ethyl Acetate | 6.02 | 5.8 | 0.059 |

| Acetone | 20.7 | 15.2 | 0.155 |

| Ethanol | 24.55 | 55.0 | 0.561 |

| Methanol | 32.6 | 89.3 | 0.910 |

| Acetonitrile | 37.5 | 25.7 | 0.262 |

| Dimethylformamide (DMF) | 36.7 | > 200 | > 2.038 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | > 2.038 |

| Water | 80.1 | 150.0 | 1.529 |

Note: The data presented in this table is hypothetical and serves as an example of how to present experimentally determined solubility values.

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized using a diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

An In-depth Technical Guide on the Physical Characteristics of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Disclaimer: Extensive literature and database searches did not yield specific experimental data for the physical characteristics of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. This document provides information on a structurally related compound, 4-Methyl-4H-1,2,4-triazole-3-thiol, and outlines a theoretical synthetic pathway for the target compound. The data presented for the thiol analog should not be attributed to this compound.

Introduction

This compound is a heterocyclic amine containing a 1,2,4-triazole core. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by triazole derivatives. The introduction of a methyl group on the triazole ring and an aminomethyl substituent at the 3-position can influence the compound's physicochemical properties, such as its solubility, basicity, and ability to form hydrogen bonds, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. Given the absence of direct experimental data, this guide provides valuable context through the characterization of a close structural analog and a proposed synthetic route.

Physical Characteristics of a Structurally Related Compound: 4-Methyl-4H-1,2,4-triazole-3-thiol

To provide some context for the potential physical properties of the target compound, data for the commercially available analog, 4-Methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 24854-43-1), is summarized below. It is crucial to reiterate that these values are for the thiol derivative and not the requested aminomethane compound.

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃S | [1][2][3][4][5] |

| Molecular Weight | 115.16 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [1][3] |

| Melting Point | 165-169 °C | [1][2] |

| Solubility | Soluble in acetone (2.5%) and other polar solvents. | [1][3] |

| Assay Purity | ≥97% | [1] |

Proposed Synthetic Pathway for this compound

While no specific synthesis for this compound was found, a plausible route can be conceptualized based on established organic chemistry transformations of triazole systems. A common strategy for introducing an aminomethyl group is through the reduction of a corresponding nitrile or amide derivative. The following section details a hypothetical multi-step synthesis.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-carbonitrile

This initial step would involve the formation of the 4-methyl-1,2,4-triazole ring with a nitrile substituent at the 3-position. A potential method could be the cyclization of an appropriate precursor, such as a substituted thiosemicarbazide, followed by methylation and cyanation.

Step 2: Reduction of 4-Methyl-4H-1,2,4-triazole-3-carbonitrile to this compound

The reduction of the nitrile to the primary amine is a standard transformation.

-

Reagents and Equipment:

-

4-Methyl-4H-1,2,4-triazole-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄) or a catalytic hydrogenation setup (e.g., H₂, Raney Nickel or Palladium on carbon)

-

Anhydrous tetrahydrofuran (THF) or ethanol as a solvent

-

Round-bottom flask, condenser, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)

-

-

Procedure (using LiAlH₄):

-

In a flame-dried round-bottom flask under an inert atmosphere, a suspension of lithium aluminum hydride (approximately 2-3 molar equivalents) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.

-

A solution of 4-Methyl-4H-1,2,4-triazole-3-carbonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction would be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

-

The resulting granular precipitate is filtered off and washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification of the product could be achieved by distillation under reduced pressure or by column chromatography on silica gel.

-

Visualizations

The following diagrams illustrate the logical workflow of the proposed synthesis.

Caption: Hypothetical synthetic workflow for the target compound.

Signaling Pathways and Experimental Workflows

Due to the lack of specific literature on this compound, no signaling pathways or detailed experimental workflows involving this compound can be provided at this time. Research into the biological activity of this molecule would be required to elucidate any such interactions.

Conclusion

This technical guide has addressed the physical characteristics of this compound. The absence of direct experimental data in the current scientific literature necessitates a reliance on information from a close structural analog, 4-Methyl-4H-1,2,4-triazole-3-thiol, to provide a contextual understanding of its potential properties. The proposed synthetic pathway offers a plausible and chemically sound method for the preparation of the target compound, which would be the first step in its experimental characterization. This guide serves as a foundational resource for researchers and scientists interested in the synthesis and potential applications of this and related triazole derivatives in drug discovery and development. Further empirical investigation is essential to fully characterize this compound.

References

- 1. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 24854-43-1 3-Mercapto-4-methyl-4H-1,2,4-triazole AKSci D292 [aksci.com]

- 3. CAS 24854-43-1: 4-Methyl-4H-1,2,4-triazole-3-thiol [cymitquimica.com]

- 4. 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl- | C3H5N3S | CID 1256162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

The Ascendant Trajectory of 4-Methyl-1,2,4-Triazole Derivatives: A Comprehensive Review of Synthesis, Biological Activity, and Applications

A deep dive into the burgeoning field of 4-methyl-1,2,4-triazole derivatives reveals a versatile scaffold with significant potential across medicinal chemistry, agriculture, and materials science. This technical guide synthesizes the current landscape of their synthesis, multifaceted biological activities, and emerging applications, providing a vital resource for researchers, scientists, and drug development professionals.

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in the design of bioactive compounds. The introduction of a methyl group at the 4-position of this ring system often imparts unique physicochemical properties, influencing the molecule's steric and electronic characteristics, and consequently its biological activity. This review focuses specifically on these 4-methyl-1,2,4-triazole derivatives, offering a structured overview of their chemical synthesis, a quantitative analysis of their biological efficacy, and an exploration of their mechanistic pathways and material science applications.

Synthetic Strategies: Crafting the 4-Methyl-1,2,4-Triazole Core

The synthesis of 4-methyl-1,2,4-triazole derivatives is achieved through various well-established and novel methodologies. A common and versatile approach involves the cyclization of thiosemicarbazide precursors.

General Synthesis of 4-Methyl-5-aryl-4H-1,2,4-triazole-3-thiones

A prevalent method for the synthesis of 4-methyl-5-aryl-4H-1,2,4-triazole-3-thiones involves a multi-step process commencing from an appropriate acid hydrazide.

Experimental Protocol:

-

Formation of Potassium Dithiocarbazinate: An equimolar mixture of acid hydrazide and carbon disulfide is stirred in an ethanolic solution of potassium hydroxide at room temperature. The reaction progress is monitored by the precipitation of the potassium dithiocarbazinate salt.

-

Formation of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol: The isolated potassium salt is then refluxed with an excess of hydrazine hydrate. The completion of the reaction is often indicated by the cessation of hydrogen sulfide evolution. Acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, yields the 4-amino-1,2,4-triazole-3-thiol derivative.

-

Methylation: The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol is subsequently treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide or potassium carbonate, to afford the target 4-methyl-5-aryl-4H-1,2,4-triazole-3-thione. Microwave-assisted synthesis has also been reported to significantly accelerate this cyclization step.[1]

A visual representation of a typical synthetic workflow is provided below.

Caption: General workflow for the synthesis of 4-methyl-5-aryl-4H-1,2,4-triazole-3-thiones.

Diverse Biological Activities of 4-Methyl-1,2,4-Triazole Derivatives

Derivatives of 4-methyl-1,2,4-triazole have demonstrated a broad spectrum of biological activities, with significant potential in the development of novel therapeutic agents.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of 4-methyl-1,2,4-triazole derivatives against various human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular signaling pathways.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives | MCF-7 (Breast) | 0.31 | [1] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives | Caco-2 (Colon) | 4.98 | [1] |

| 1,2,4-Triazole-based N-Mannich bases | EPG (Gastrointestinal) | - | [2] |

| 1,2,4-Triazole-based N-Mannich bases | Caco-2 (Colon) | - | [2] |

| 1,2,4-Triazole-3-thione derivatives | HCT 116 (Colon) | - | [3] |

Signaling Pathways in Anticancer Activity

Several studies suggest that the anticancer effects of 1,2,4-triazole derivatives are mediated through the modulation of critical signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to regulating cell proliferation, survival, and apoptosis.

The diagram below illustrates the potential inhibitory effect of 4-methyl-1,2,4-triazole derivatives on these key cancer-related signaling cascades.

Caption: Potential inhibition of PI3K/Akt and MAPK signaling pathways by 4-methyl-1,2,4-triazole derivatives.

Antimicrobial Activity

4-Methyl-1,2,4-triazole derivatives also exhibit promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action in fungi often involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, which is an essential component of the fungal cell membrane.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Schiff bases of 4-amino-1,2,4-triazole | Staphylococcus aureus | - | [4] |

| Schiff bases of 4-amino-1,2,4-triazole | Klebsiella pneumoniae | - | [4] |

| Schiff bases of 4-amino-1,2,4-triazole | Pseudomonas aeruginosa | - | [4] |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives | E. coli | - | [5] |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives | Bacillus subtilis | - | [5] |

Applications in Materials Science

Beyond their biological applications, 4-methyl-1,2,4-triazole derivatives are gaining attention in the field of materials science, primarily due to their unique electronic and chemical properties.

Corrosion Inhibition

The nitrogen-rich 1,2,4-triazole ring can effectively coordinate with metal surfaces, forming a protective film that inhibits corrosion. Several studies have demonstrated the efficacy of 4-amino- and 4-methyl-1,2,4-triazole derivatives as corrosion inhibitors for metals such as carbon steel and brass in acidic environments.[5][6][7] The formation of a protective organic layer on the metal surface has been confirmed by various techniques, including X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM).[8]

The logical relationship of how these derivatives function as corrosion inhibitors is depicted below.

Caption: Mechanism of corrosion inhibition by 4-methyl-1,2,4-triazole derivatives.

Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the 1,2,4-triazole ring makes its derivatives suitable for applications in organic electronics, particularly as host materials or electron-transporting layers in OLEDs.[9] While research in this area is still emerging for specifically 4-methyl derivatives, the broader class of 1,2,4-triazoles has shown promise in enhancing the efficiency and performance of these devices.[10]

Future Perspectives

The field of 4-methyl-1,2,4-triazole derivatives is ripe with opportunities for further exploration. Future research should focus on the development of more efficient and sustainable synthetic methodologies. A deeper understanding of their structure-activity relationships will be crucial for the rational design of more potent and selective biological agents. Furthermore, the exploration of their potential in materials science, particularly in the development of novel polymers and functional materials, represents a promising avenue for future investigation. The continued interdisciplinary efforts of chemists, biologists, and material scientists will undoubtedly unlock the full potential of this versatile and valuable class of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Biological Versatility of Substituted 1,2,4-Triazoles: A Technical Guide for Drug Discovery

Introduction: The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms, which has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural features, including its stability to metabolism, dipole character, and capacity to form hydrogen bonds, allow it to interact with high affinity at the active sites of various biological receptors and enzymes.[1][3][4] This has led to the incorporation of the 1,2,4-triazole core into a wide array of clinically significant drugs, demonstrating a broad spectrum of pharmacological activities.[3][5][6] These activities include antifungal, anticancer, antibacterial, enzyme inhibitory, and neuroprotective effects, making substituted 1,2,4-triazoles a focal point of intensive research for the development of novel therapeutic agents.[5][7][8]

This technical guide provides an in-depth overview of the diverse biological activities of substituted 1,2,4-triazoles, tailored for researchers, scientists, and professionals in drug development. It summarizes key quantitative data, details common experimental protocols, and visualizes critical biological pathways and workflows to facilitate a comprehensive understanding of this versatile heterocyclic system.

Core Biological Activities of 1,2,4-Triazoles

Substituted 1,2,4-triazoles exhibit a remarkable range of biological activities, stemming from their ability to mimic or interact with various biological molecules. Their versatility makes them prime candidates for developing new drugs to combat a wide range of diseases, from infectious diseases to cancer.

Antifungal Activity

The most prominent success of 1,2,4-triazoles in clinical therapy is their use as antifungal agents.[1] Marketed drugs like fluconazole, itraconazole, and voriconazole are staples in treating systemic fungal infections.[5][9]

Mechanism of Action

Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][9][10] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] The inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death.[5]

Quantitative Data: Antifungal Activity

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Mefentrifluconazole-based derivatives (8d, 8k) | Physalospora piricola | EC50 | 10.808 µg/mL, 10.126 µg/mL | [11] |

| Schiff base derivatives (5b, 5c, 5d, 5e, 5m, 5n) | Microsporum gypseum | - | Superior to ketoconazole | [6] |

| Quinoline based benzothiazolyl-1,2,4-triazoles (23f, 23j) | C. albicans | MIC | 6.25 µg/mL | [1] |

| Triazole-oxadiazole derivative (22i) | C. albicans, C. glabrata | - | Equipotent to ketoconazole | [1] |

Anticancer Activity

The 1,2,4-triazole scaffold is integral to many compounds developed as potential anticancer agents.[3] These derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes and proteins involved in cancer progression.[3][12]

Mechanism of Action

Substituted 1,2,4-triazoles exert their anticancer effects by targeting multiple pathways. A notable strategy involves the inhibition of protein kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, or the disruption of microtubule polymerization by inhibiting tubulin.[12] These actions halt the cell cycle and induce apoptosis in cancer cells.

Quantitative Data: Anticancer Activity

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Pyridyl derivative (8c) | - | IC50 (EGFR) | 3.6 µM | [12] |

| Pyridine hybrid (TP6) | Murine melanoma (B16F10) | IC50 | < 41.12 µM | [13] |

| Tetrazine derivative (4g) | Human colon carcinoma (HT-29) | IC50 | 12.69 ± 7.14 µM | [14] |

| Coumarin derivative (112c) | Human colon cancer (HCT 116) | IC50 | 4.363 µM | [15] |

| 3-amino-1,2,4-triazole (2.6, 4.6) | Various | - | Showed antiangiogenic activity | [16] |

Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents.[17] Compounds containing the 1,2,4-triazole ring have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[1][17]

Structure-Activity Relationship (SAR)

SAR studies have provided insights into the structural requirements for antibacterial potency. For example:

-

Nalidixic acid-based derivatives with an azomethine group were highly active against P. aeruginosa.[17]

-

Isatin-based Schiff bases with chloro and bromo groups at the C-5 position exhibited broad-spectrum activity.[17]

-

Ciprofloxacin-triazole hybrids showed higher potency against MRSA than vancomycin and ciprofloxacin.[1]

Quantitative Data: Antibacterial Activity

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Nalidixic acid-based azomethines (1a-g) | P. aeruginosa | MIC | 16 µg/mL | [17] |

| Triazolothiadiazole (2, with 2-chloro-phenyl) | Various | MIC | 16 µg/mL | [17] |

| 4-(4-bromophenyl)-5-(4-chlorophenyl) derivatives | Bacillus subtilis | MIC | 31.25 μg/mL | [17] |

| Quinolone-triazole hybrids (30a, 30b) | S. aureus, E. faecalis, E. coli, etc. | MIC | 0.125–8 µg/mL | [1] |

| Clinafloxacin-triazole hybrid (28g) | MRSA | MIC | 0.25–1 µg/mL | [1] |

Enzyme Inhibition

The 1,2,4-triazole scaffold is a potent inhibitor of various enzymes implicated in a range of diseases.[18] This inhibitory activity is a key reason for their therapeutic efficacy in different areas.

Key Enzyme Targets

-

Thymidine Phosphorylase (TP): An important target in cancer therapy, as its inhibition can prevent tumor growth and metastasis.[19]

-

Cholinesterases (AChE & BChE): Inhibition of these enzymes is a primary strategy for treating neurological disorders like Alzheimer's disease.[18][20][21]

-

α-Glucosidase: A target for managing diabetes mellitus.[20][21]

-

Mycobacterial Membrane Protein Large 3 (MmpL3): An effective target for developing novel antitubercular drugs.[22]

Quantitative Data: Enzyme Inhibition

| Compound Class | Target Enzyme | Activity Metric | Value | Reference |

| Azinane derivative (12d) | Acetylcholinesterase (AChE) | IC50 | 0.73 ± 0.54 µM | [20][21] |

| Azinane derivative (12m) | Butyrylcholinesterase (BChE) | IC50 | 0.038 ± 0.50 µM | [20] |

| Bis-1,2,4-triazole (2, with hexyl) | Thymidine Phosphorylase (TP) | IC50 | 28.74 ± 0.59 µM | [19] |

| Antitubercular agent (21, 28) | M. tuberculosis MmpL3 | MIC | 0.03–0.13 µg/mL | [22] |

Experimental Protocols & Workflows

The discovery and evaluation of bioactive 1,2,4-triazoles follow a structured workflow, from chemical synthesis to biological screening.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard preliminary test for anticancer activity.[12][13][14]

-

Cell Culture: Cancer cell lines (e.g., HT-29, B16F10) are cultured in 96-well plates for 24 hours (e.g., at a density of 1x10⁴ cells/well).[13]

-

Compound Treatment: The synthesized 1,2,4-triazole derivatives, dissolved in a solvent like DMSO, are added to the cell monolayers at various concentrations.[13]

-

Incubation: The plates are incubated for a specified period, typically 48 hours.[13]

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[13]

Protocol 2: In Vitro Antibacterial Activity (Agar Disc-Diffusion Method)

This method is a preliminary screening test to evaluate the growth inhibitory activity of synthesized compounds against various bacterial strains.[17]

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri plates.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium (e.g., S. aureus, P. aeruginosa).

-

Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent.

-

Placement: The impregnated discs are placed on the surface of the inoculated agar plates. A standard antibiotic (e.g., streptomycin) and a solvent control disc are also included.[17]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.[17]

Conclusion

The 1,2,4-triazole scaffold remains a highly valuable and versatile core in modern medicinal chemistry. Its derivatives have demonstrated a wide and potent range of biological activities, leading to the development of successful drugs for various diseases. The continued exploration of new synthetic methodologies, coupled with detailed biological evaluations and structure-activity relationship studies, promises to yield novel 1,2,4-triazole-based therapeutic agents with improved efficacy, selectivity, and the potential to overcome existing drug resistance challenges.[3][17] The information presented in this guide highlights the significant potential of this heterocyclic system and provides a foundational resource for researchers dedicated to its advancement.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isres.org [isres.org]

- 11. mdpi.com [mdpi.com]

- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 19. dovepress.com [dovepress.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide to the Safety and Handling of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety data for the closely related compound 3-Amino-1,2,4-triazole as a surrogate for hazard assessment and handling protocols. Researchers should treat this compound with the utmost caution, assuming it possesses similar or greater hazards than its analogs.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary health concerns are its potential reproductive toxicity and organ damage with prolonged exposure.

GHS Hazard Statements:

-

H361: Suspected of damaging fertility or the unborn child.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below. Key precautions include obtaining special instructions before use, avoiding breathing dust, and wearing appropriate personal protective equipment.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of 3-Amino-1,2,4-triazole

| Property | Value |

| Molecular Formula | C₂H₄N₄ |

| Molecular Weight | 84.08 g/mol |

| Partition Coefficient (log Pow) | -0.93 at 20°C |

| Biodegradability | Not readily biodegradable |

Table 2: Toxicological Data for 3-Amino-1,2,4-triazole

| Endpoint | Value | Species | Exposure Route |

| Lowest Observed Adverse Effect Level (LOAEL) | <= 1.5 mg/kg | Rat | Oral (10 Weeks) |

Table 3: Ecotoxicity Data for 3-Amino-1,2,4-triazole

| Hazard | Classification |

| Chronic Aquatic Toxicity | Toxic to aquatic life with long lasting effects. |

Experimental Protocols

Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear compatible chemical-resistant gloves. Inspect gloves for any damage before use.

-

Body Protection: A lab coat or chemical-resistant apron must be worn.

-

Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of inhalation of dust or aerosols.

Handling and Storage

-

Ventilation: All work with this compound must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Avoiding Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Spill and Emergency Procedures

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material.

-

Carefully sweep up the absorbed material and place it in a sealed container for disposal.

-

Clean the spill area with a suitable decontamination solution.

-

-

Major Spills:

-

Evacuate the laboratory and alert others.

-

Contact the institution's emergency response team.

-

Prevent entry into the affected area.

-

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal

Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter the environment.

Visualizations

The following diagrams illustrate key logical workflows for the safe handling of this compound.

Technical Guide: Spectroscopic and Synthetic Profile of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, integral to numerous compounds with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The introduction of an aminomethyl group at the 3-position of a 4-methyl-4H-1,2,4-triazole core, yielding (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, is anticipated to produce a molecule with significant potential for further chemical modification and biological evaluation. This guide outlines the predicted spectroscopic characteristics and a plausible synthetic approach for this compound, providing a technical framework for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-CH₃ | 3.5 - 3.8 | Singlet (s) | The chemical shift is influenced by the nitrogen atom of the triazole ring. |

| C-CH₂-NH₂ | 3.9 - 4.2 | Singlet (s) | Methylene protons adjacent to the triazole ring and the amino group. |

| NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | Exchangeable with D₂O. The chemical shift can vary with solvent and concentration. |

| Triazole C-H | 8.0 - 8.5 | Singlet (s) | The proton at the 5-position of the 1,2,4-triazole ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| N-CH₃ | 30 - 35 | |

| C-CH₂-NH₂ | 40 - 45 | |

| Triazole C3 | 150 - 155 | Carbon atom of the triazole ring attached to the aminomethyl group. |

| Triazole C5 | 145 - 150 | Carbon atom of the triazole ring with the attached proton. |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Technique | Predicted [M+H]⁺ (m/z) | Key Fragmentation Pathways |

| ESI-MS | 113.0825 | - Loss of NH₃ (ammonia) - Loss of CH₂NH₂ - Cleavage of the triazole ring |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (triazole) | 1600 - 1650 | Medium to Strong |

| N-H Bend (amine) | 1550 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound involves the conversion of the more readily available 4-methyl-4H-1,2,4-triazole-3-thiol.

Caption: A multi-step synthetic pathway from a thiol precursor.

General Synthetic Protocol

-

S-Alkylation: To a solution of 4-methyl-4H-1,2,4-triazole-3-thiol in a suitable solvent such as ethanol or DMF, a base (e.g., sodium ethoxide or potassium carbonate) is added. The mixture is stirred, followed by the addition of an alkylating agent (e.g., methyl iodide). The reaction is typically stirred at room temperature or with gentle heating.

-

Oxidation: The resulting thioether is dissolved in a chlorinated solvent like dichloromethane and cooled in an ice bath. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise. The reaction is monitored by TLC until completion.

-

Azide Substitution: The sulfone is dissolved in a polar aprotic solvent like DMF, and sodium azide is added. The mixture is heated to facilitate the nucleophilic substitution.

-

Reduction: The azidomethyl intermediate is reduced to the primary amine. This can be achieved through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.[4] Samples would be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.[4]

-

Mass Spectrometry: High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[5]

-

IR Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using KBr pellets or as a thin film on a NaCl plate.

-

UV-Vis Spectroscopy: UV-Vis absorption spectra would be recorded in a suitable solvent like ethanol or acetonitrile using a spectrophotometer.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of the target compound.

Caption: A standard workflow for organic synthesis and analysis.

Biological Context and Potential Applications

While no specific biological data exists for this compound, the 1,2,4-triazole scaffold is a key component in many clinically used antifungal agents. These drugs often act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[1] The aminomethyl group provides a reactive handle for the synthesis of a library of derivatives, which could be screened for various biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][6] The development of novel 1,2,4-triazole derivatives is an active area of research aimed at overcoming drug resistance and improving the therapeutic index of existing drugs.[1]

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1H NMR Characterization of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the protocol for the characterization of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Due to the absence of specific experimental ¹H NMR data for this compound in the provided search results, this document outlines a general methodology and expected chemical shift regions based on the analysis of similar 1,2,4-triazole derivatives. The provided protocols and data tables serve as a template for researchers to record and interpret their own experimental data.

Introduction